

Leelamine Hydrochloride: Application Notes and Protocols for In Vitro Cancer Studies

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Compound of Interest

Compound Name: *Leelamine Hydrochloride*

Cat. No.: *B134503*

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These application notes provide a comprehensive overview of the use of **Leelamine Hydrochloride** in in vitro cancer research, including effective dosages, experimental protocols, and insights into its mechanism of action.

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.^{[1][2][3]} Its hydrochloride salt is often used in research due to its solubility. Leelamine exhibits a unique mechanism of action, primarily acting as a lysosomotropic agent that disrupts intracellular cholesterol transport.^{[1][3][4][5]} This disruption leads to the inhibition of several key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 pathways, ultimately inducing cancer cell death.^{[2][4][6]} Leelamine has demonstrated efficacy against various cancer types, including melanoma, prostate, and breast cancer.^{[2][4][7]}

Data Presentation: Efficacy of Leelamine Hydrochloride in Cancer Cell Lines

The following table summarizes the effective concentrations of **Leelamine Hydrochloride** in various cancer cell lines as reported in the literature.

Cancer Type	Cell Line	IC50 Value (μM)	Effective Concentration (μM)	Treatment Duration	Reference
Melanoma	UACC 903	2.1	3-6 (for signaling inhibition)	3-24 hours (for signaling), Not Specified (for IC50)	[6]
1205 Lu	2.9	3-6 (for signaling inhibition)	3-24 hours (for signaling), Not Specified (for IC50)	[6]	
Prostate Cancer	22Rv1	Not Specified	0.5 - 5 (inhibits viability)	Not Specified	[8]
LNCaP	Not Specified	0.5 - 5 (inhibits viability)	Not Specified	[8]	
PC-3	Not Specified	Inhibition of fatty acid synthesis observed	Not Specified	[9]	
Myc-CaP	Not Specified	Inhibition of viability observed	Not Specified	[8]	
Breast Cancer	MDA-MB-231	Not Specified	>90% viability at 1 μM	24 hours	[4]
MCF-7	Not Specified	>90% viability at 1 μM	24 hours	[4]	
SK-BR-3	Not Specified	>90% viability at 1 μM	24 hours	[4]	

BT-474	Not Specified	>90% viability at 1 μ M	24 hours	[4]
SUM159	Not Specified	Apoptosis induced in a dose-dependent manner	Not Specified	[7]
Normal Cells	MCF-10A (Mammary Epithelial)	Resistant to apoptosis-inducing effects	Not Specified	Not Specified [7]
PrSC (Prostate Stromal)	Not Specified	Not Specified	Not Specified	[8]
RWPE-1 (Prostate Epithelial)	Not Specified	No decrease in neutral lipids/fatty acids	Not Specified	[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Leelamine Hydrochloride** on cancer cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Leelamine Hydrochloride** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Leelamine Hydrochloride** in complete culture medium.
- Remove the overnight culture medium from the cells and replace it with 100 μ L of the medium containing different concentrations of **Leelamine Hydrochloride**. Include a vehicle control (medium with the same concentration of solvent used to dissolve **Leelamine Hydrochloride**).
- Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by **Leelamine Hydrochloride**.

Materials:

- Cancer cell lines
- **Leelamine Hydrochloride**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **Leelamine Hydrochloride** for the desired time.
- Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.

- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by **Leelamine Hydrochloride**.

Materials:

- Cancer cell lines
- **Leelamine Hydrochloride**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **Leelamine Hydrochloride** for the specified time.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cholesterol Accumulation Assay (Filipin Staining)

This fluorescence microscopy-based assay is used to visualize the accumulation of intracellular cholesterol, a key event in **Leelamine Hydrochloride**'s mechanism of action.

Materials:

- Cancer cell lines
- **Leelamine Hydrochloride**
- Coverslips or imaging plates
- 4% Paraformaldehyde (PFA) in PBS
- Filipin stock solution (e.g., 25 mg/mL in DMSO)
- Staining solution (e.g., 50 µg/mL filipin in PBS)
- Fluorescence microscope with a UV filter

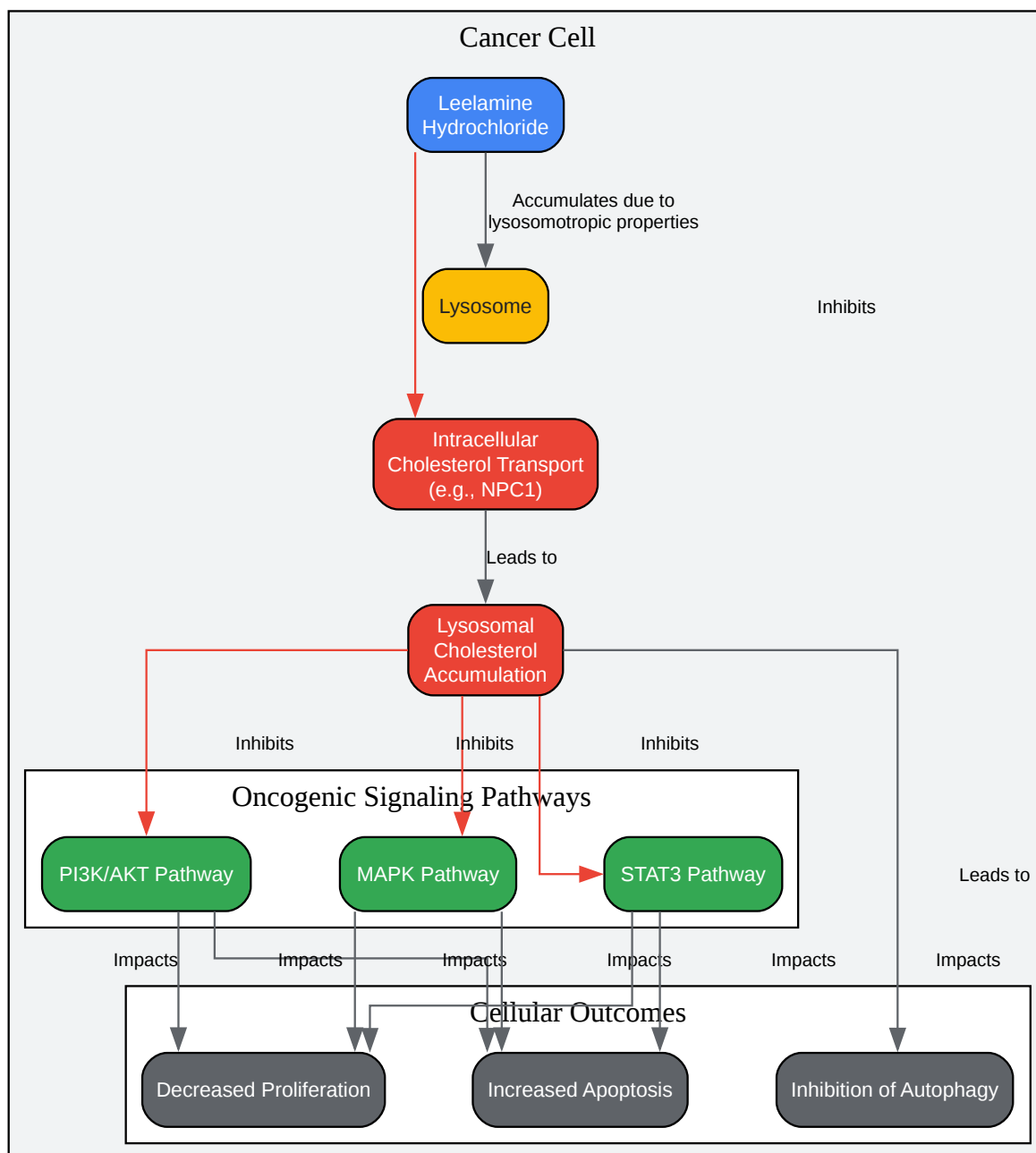
Procedure:

- Seed cells on coverslips or in imaging plates and treat with **Leelamine Hydrochloride**.
- Wash the cells with PBS and fix with 4% PFA for 30-60 minutes at room temperature.

- Wash the cells again with PBS.
- Stain the cells with the filipin staining solution for 1-2 hours at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips or image the plates immediately using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Increased fluorescence intensity indicates cholesterol accumulation.

Visualizations

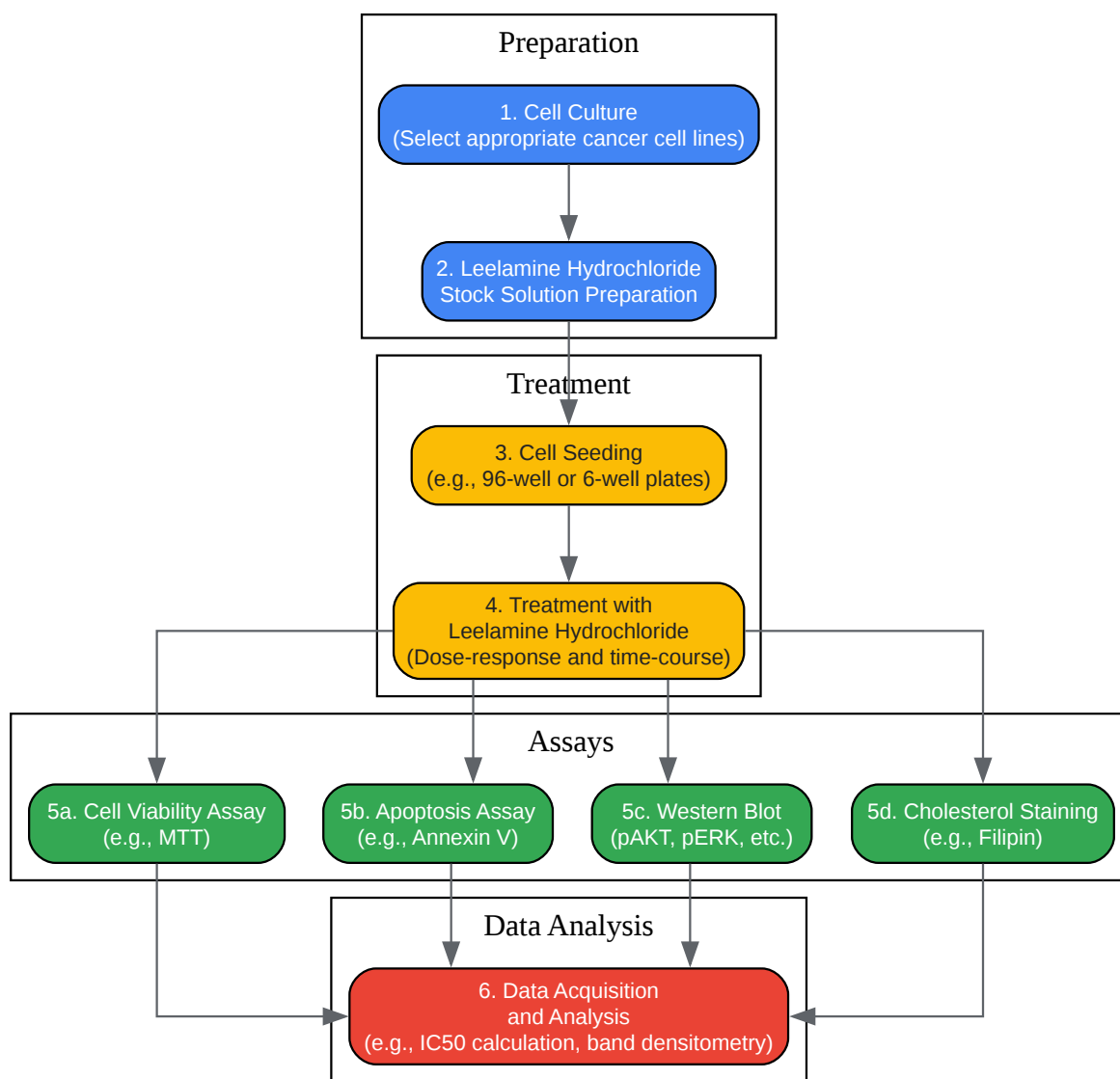
Signaling Pathways Affected by Leelamine Hydrochloride



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Caption: Mechanism of action of **Leelamine Hydrochloride**.

Experimental Workflow for In Vitro Leelamine Hydrochloride Studies



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Caption: A typical experimental workflow for in vitro studies.

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